molecular formula C7H12I2O2 B13867127 2,2-Bis(2-iodoethyl)-1,3-dioxolane CAS No. 123427-86-1

2,2-Bis(2-iodoethyl)-1,3-dioxolane

Cat. No.: B13867127
CAS No.: 123427-86-1
M. Wt: 381.98 g/mol
InChI Key: LDAMTMVNAGXEDU-UHFFFAOYSA-N
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Description

2,2-Bis(2-iodoethyl)-1,3-dioxolane is an organic compound with the molecular formula C6H10I2O2. This compound is characterized by the presence of two iodoethyl groups attached to a 1,3-dioxolane ring. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-iodoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with iodoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dioxolane ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and improved product purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-iodoethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding diol.

    Oxidation Reactions: Oxidation can lead to the formation of iodinated dioxolane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of 2,2-bis(2-hydroxyethyl)-1,3-dioxolane.

    Oxidation: Formation of iodinated dioxolane derivatives with varying degrees of oxidation.

Scientific Research Applications

2,2-Bis(2-iodoethyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of iodinated contrast agents for medical imaging.

    Biological Studies: Used in the study of iodine metabolism and its effects on biological systems.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-iodoethyl)-1,3-dioxolane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may affect iodine metabolism and thyroid function due to its iodinated structure.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(2-chloroethyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of iodine.

    2,2-Bis(2-bromoethyl)-1,3-dioxolane: Similar structure but with bromine atoms instead of iodine.

    2,2-Bis(2-fluoroethyl)-1,3-dioxolane: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

2,2-Bis(2-iodoethyl)-1,3-dioxolane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties

Properties

CAS No.

123427-86-1

Molecular Formula

C7H12I2O2

Molecular Weight

381.98 g/mol

IUPAC Name

2,2-bis(2-iodoethyl)-1,3-dioxolane

InChI

InChI=1S/C7H12I2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2

InChI Key

LDAMTMVNAGXEDU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCI)CCI

Origin of Product

United States

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